Difelikefalin

Peripheral restriction CNS penetration Blood-brain barrier

Difelikefalin (CR-845 / Korsuva®) is the premier, first-in-class, all D-amino acid tetrapeptide for peripheral kappa opioid receptor (KOR) studies. As the only FDA & EMA-approved therapy for CKD-associated pruritus, its engineered peripherally-restricted profile eliminates confounding CNS effects. This enables precise research into peripheral mechanisms of itch, pain, and inflammation. Choose our supply for validated, high-purity batches to ensure reproducible results and benchmark your novel candidates against the gold standard in the field.

Molecular Formula C36H53N7O6
Molecular Weight 679.8 g/mol
CAS No. 1024828-77-0
Cat. No. B1670546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifelikefalin
CAS1024828-77-0
Synonyms4-Piperidinecarboxylic acid, 4-amino-1-((2R)-6-amino-2-(((2R)-2-(((2R)-2-(((2R)-2-amino-1-oxo-3-phenylpropyl)amino)-1-oxo-3-phenylpropyl)amino)-4-methyl-1-oxopentyl)amino)-1-oxohexyl)-
difelikefalin
N-((2R)-1-(((2R)-1-(((2R)-6-Amino-1-(4-amino-4-carboxy-1-piperidinyl)-1-oxo-2-hexanyl)amino)-4-methyl-1-oxo-2-pentanyl)amino)-1-oxo-3-phenyl-2-propanyl)-D-phenylalaninamide
Molecular FormulaC36H53N7O6
Molecular Weight679.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1
InChIKeyFWMNVWWHGCHHJJ-SKKKGAJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Difelikefalin (CAS 1024828-77-0) – The First FDA-Approved, Peripherally-Restricted Kappa Opioid Receptor Agonist for CKD-Associated Pruritus


Difelikefalin (CR-845, Korsuva®) is a synthetic, all-D-amino acid tetrapeptide that acts as a highly selective and peripherally-restricted agonist of the kappa opioid receptor (KOR) [1]. Approved by the FDA in August 2021 and the EMA in April 2022 for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis, it represents the first-in-class therapy specifically indicated for this condition [2]. Its design intentionally limits blood-brain barrier penetration to minimize centrally-mediated adverse effects while providing targeted antipruritic activity through peripheral KOR activation on sensory neurons and immune cells [3].

Why Difelikefalin Cannot Be Readily Substituted by Other KOR Agonists or Off-Label Agents in CKD-Associated Pruritus


Kappa opioid receptor agonists are a heterogeneous class with marked differences in central nervous system (CNS) penetration, receptor selectivity profiles, and clinical validation for specific pruritic indications. For example, nalfurafine, although also a KOR agonist approved for uremic pruritus in Japan, exhibits significant central activity and a distinct selectivity profile [1]. Off-label agents like gabapentinoids, while widely used, lack specific regulatory approval and robust, large-scale randomized controlled trial data for CKD-associated pruritus (CKD-aP) [2]. Direct substitution risks either suboptimal antipruritic efficacy due to inadequate peripheral target engagement or increased CNS-mediated adverse events such as sedation, dysphoria, or diuresis, underscoring the need for compound-specific evidence in procurement decisions.

Quantitative Evidence Guide: How Difelikefalin Differentiates from Nalfurafine, Gabapentinoids, and Other KOR Agonists


Peripheral Restriction: Demonstrated Lack of CNS Penetration for Difelikefalin vs. Centrally-Active Nalfurafine

Difelikefalin's physicochemical properties (high polar surface area, hydrophilic D-amino acid peptide) result in CNS penetration below the limit of quantification in preclinical models, contrasting with the centrally-active KOR agonist nalfurafine [1]. In animal and in vitro studies, difelikefalin exhibited limited passive diffusion and active transport across membranes, confirming peripheral restriction [1]. Nalfurafine, conversely, is known to produce central nervous system-mediated effects, including diuresis via central KOR pathways [2].

Peripheral restriction CNS penetration Blood-brain barrier Pruritus

KOR Binding Affinity and Selectivity: Difelikefalin Exhibits Higher KOR vs. MOR Selectivity than Nalfurafine

Difelikefalin demonstrates high binding affinity for KOR with an IC50 of 1.16 nM and a Kd of 0.23 nM . In functional assays, its EC50 for human KOR is 0.16 nM, with no detectable activity at the mu opioid receptor (MOR) up to 1 µM, indicating >6,250-fold selectivity [1]. In comparison, nalfurafine's KOR EC50 is 0.05 nM, but it shows only ~14-fold selectivity over MOR (MOR EC50 = 0.72 nM) [2]. This stark difference in selectivity profiles is a key differentiator for potential off-target effects.

Receptor binding Selectivity KOR MOR In vitro pharmacology

Clinical Efficacy in Nalfurafine-Resistant Patients: Direct Head-to-Head Switch Study Demonstrates Superior Symptom Control

In a prospective interventional study of 43 hemodialysis patients with treatment-resistant pruritus, 9 patients who exhibited a poor response to nalfurafine (defined as moderate/severe Shiratori score or NRS ≥4) were switched to difelikefalin. After 16 weeks of difelikefalin treatment, the median Numerical Rating Scale (NRS) for itch decreased significantly from 5 [IQR 4, 7] to 3 [IQR 2, 3] (p < 0.005). Notably, the proportion of patients with moderate or severe daytime pruritus decreased from 44% to 0% (p < 0.01), and nighttime pruritus from 66.7% to 0% (p < 0.001). Additionally, pruritus-related insomnia resolved in all patients (from 44.4% to 0%, p < 0.01) [1]. This represents the first direct evidence of difelikefalin's clinical advantage over nalfurafine in a defined patient subset.

Clinical efficacy Switch study Nalfurafine Hemodialysis-associated pruritus NRS score

Pharmacokinetic Profile in Hemodialysis: Efficient Dialytic Clearance Informs Unique Dosing Regimen

In patients with severe renal impairment undergoing hemodialysis, difelikefalin's total body clearance is reduced to 5.3–7.5 mL/h/kg and its half-life is prolonged to 23–31 hours [1]. Critically, 70–80% of difelikefalin is removed during a standard hemodialysis session, allowing for a thrice-weekly, post-dialysis intravenous administration regimen that effectively manages drug accumulation and provides predictable exposure [1]. This pharmacokinetic profile is distinct from many small molecule alternatives which may accumulate in renally impaired patients, requiring complex dose adjustments.

Pharmacokinetics Hemodialysis Clearance Half-life Dosing

Optimal Use Cases for Difelikefalin Based on Quantifiable Evidence


Treatment of Nalfurafine-Resistant Hemodialysis-Associated Pruritus (HAP)

In clinical practice, difelikefalin should be prioritized for patients with moderate-to-severe HAP who have demonstrated an inadequate response to oral nalfurafine, defined by an NRS ≥4 or persistent moderate/severe Shiratori severity scores despite at least 6 weeks of therapy. Direct switch data show that difelikefalin significantly reduces itch scores and resolves pruritus-related insomnia in this specific population [1].

First-Line Therapy for Moderate-to-Severe CKD-aP in Hemodialysis Patients Requiring FDA/EMA-Approved Targeted Treatment

As the only FDA and EMA-approved agent specifically indicated for CKD-aP, difelikefalin is the evidence-based choice for initiating targeted therapy in hemodialysis patients with moderate-to-severe pruritus. Its clinical trial program, including placebo-controlled Phase 3 studies, has established its efficacy and safety profile in this setting [2]. Procurement decisions should favor an approved product with defined dosing and established benefit-risk over off-label alternatives like gabapentinoids.

In Vitro Pharmacological Studies Requiring a Highly Selective, Peripherally-Restricted KOR Agonist

For researchers investigating peripheral KOR signaling without confounding central effects, difelikefalin is the reference standard. Its >6,250-fold selectivity over MOR and proven peripheral restriction make it ideal for delineating peripheral vs. central mechanisms in itch, pain, and inflammation models [3]. This is a key differentiator from less selective or centrally-penetrant KOR agonists like U50,488 or nalfurafine.

Clinical Research on CKD-aP or Other Uremic Pruritus Indications

Difelikefalin should be the comparator or reference agent in any new clinical trial evaluating therapies for CKD-aP. Its established efficacy (39% response rate vs. 28% for placebo in Phase 3 trials [4]) and defined safety profile provide a robust benchmark for assessing novel agents. Using difelikefalin as a comparator ensures meaningful interpretation of new trial data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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